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molecular formula C7H6BClF2O3 B8335202 3-Chloro-2,6-difluoro-4-methoxyphenylboronic Acid

3-Chloro-2,6-difluoro-4-methoxyphenylboronic Acid

Cat. No. B8335202
M. Wt: 222.38 g/mol
InChI Key: MDOUBLSBKMYHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09018383B2

Procedure details

5.1 g of 2,2,6,6-tetramethylpiperidine were dissolved using 200 ml of anhydrous THF. 12.4 ml of a 2.7M solution of n-butyllithium in heptane were added at −10° C. and the mixture was stirred for 10 minutes at −10° C. The mixture was then cooled to −70° C. and a solution of 5.0 g 2-chloro-3,5-difluoroanisole in 40 ml of anhydrous THF added dropwise at −70° C. Stirring was continued for 1 h at −75° C. Then, 7.9 g of triisopropyl borat were added and the mixture was allowed to warm to room temperature. Stirring was continued for 1 h at room temperature. Then, the reaction mixture was poured into 200 ml of a saturated aqueous NaHSO4-solution and extracted twice using 100 ml EA each. The organic layer was washed using 100 ml of a saturated aqueous NaHSO4-solution, dried using MgSO4 and evaporated to yield 5.6 g of the title compound that was used without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Cl:16][C:17]1[C:22]([F:23])=[CH:21][C:20]([F:24])=[CH:19][C:18]=1[O:25][CH3:26].[B:27](OC(C)C)([O:32]C(C)C)[O:28]C(C)C.OS([O-])(=O)=O.[Na+]>CCCCCCC.C1COCC1>[Cl:16][C:17]1[C:22]([F:23])=[C:21]([B:27]([OH:32])[OH:28])[C:20]([F:24])=[CH:19][C:18]=1[O:25][CH3:26] |f:4.5|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1F)F)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
7.9 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −70° C.
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h at −75° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice
WASH
Type
WASH
Details
The organic layer was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=C(C(=CC1OC)F)B(O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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